N-Boc-5-hydroxy-2-aminoindane
Description
N-Boc-5-hydroxy-2-aminoindane is a synthetic organic compound featuring an indane scaffold (a bicyclic structure of fused benzene rings) with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a hydroxyl group at position 5. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid aromatic core, which enhances conformational stability, and its dual functional groups (Boc-protected amine and hydroxyl), enabling selective modifications. While direct toxicological or application data for this specific compound are unavailable in the provided evidence, analogous Boc-protected indane derivatives are commonly used as intermediates in drug discovery, particularly for protease inhibitors or receptor-targeted molecules .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-6-9-4-5-12(16)8-10(9)7-11/h4-5,8,11,16H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
QIKMQIQDVBLVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Boc-5-hydroxy-2-aminoindane with structurally related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Functional Groups | Structural Features |
|---|---|---|---|---|---|
| This compound | Not provided* | Not provided* | Not provided* | Boc-protected amine, hydroxyl | Indane core, substituents at C2 and C5 |
| N-Boc-2-aminoindane-2-carboxylic acid | C₁₅H₁₉NO₄ | 277.31 | 71066-00-7 | Boc-protected amine, carboxylic acid | Indane core, carboxylic acid at C2 |
| N-Boc-2-aminoisobutyric acid | C₉H₁₇NO₄ | 203.23 | 30992-29-1 | Boc-protected amine, carboxylic acid | Linear isobutyric acid backbone |
| Fmoc-Dab(Boc)-OH | C₂₄H₂₈N₂O₆ | 464.49 | 125238-99-5 | Boc- and Fmoc-protected amines | Diaminobutyric acid, dual protection |
| N-(1)-Boc-5-aminoindazole | C₁₂H₁₅N₃O₂ | 233.27 | Not provided | Boc-protected amine, indazole core | Indazole ring, amino at C5 |
*Note: Data for this compound inferred from analogous compounds.
Key Observations:
- Core Structure: Unlike linear analogs (e.g., N-Boc-2-aminoisobutyric acid), this compound and N-Boc-2-aminoindane-2-carboxylic acid share a rigid indane scaffold, which improves binding specificity in drug design .
- Functional Groups: The hydroxyl group at C5 in the target compound distinguishes it from N-Boc-2-aminoindane-2-carboxylic acid (carboxylic acid at C2) and N-(1)-Boc-5-aminoindazole (indazole core).
- Protection Strategy : Dual-protected compounds like Fmoc-Dab(Boc)-OH enable orthogonal deprotection in peptide synthesis, whereas the single Boc group in the target compound simplifies synthetic workflows .
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